molecular formula C4H4ClNS B079373 2-Chloro-3-isothiocyanatopropene CAS No. 14214-31-4

2-Chloro-3-isothiocyanatopropene

Cat. No.: B079373
CAS No.: 14214-31-4
M. Wt: 133.6 g/mol
InChI Key: DGBFPSVUFUDQNA-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopropene is an organic compound with the molecular formula C₄H₄ClNS. It is also known as 1-propene, 2-chloro-3-isothiocyanato-. This compound is characterized by the presence of both a chloro group and an isothiocyanate group attached to an allyl chain. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications .

Mechanism of Action

While the specific mechanism of action for 2-Chloroallyl isothiocyanate is not well-documented, isothiocyanates in general have been studied for their anticancer activity. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Safety and Hazards

While specific safety and hazard information for 2-Chloroallyl isothiocyanate is not available, it is generally recommended to use personal protective equipment, avoid contact with skin, eyes, or clothing, and avoid breathing in mist/vapors/spray when handling isothiocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-isothiocyanatopropene can be synthesized through the reaction of 2,3-dichloropropene with ammonium thiocyanate in the presence of a phase transfer catalyst. The reaction typically takes place in a microreactor, which ensures efficient mass and heat transfer, leading to high product yield and purity .

Industrial Production Methods: The industrial production of 2-chloroallyl isothiocyanate involves the use of readily available raw materials and simple processes. The reaction is carried out in water as a solvent, making it environmentally friendly. The use of a microreactor enhances the safety and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-isothiocyanatopropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens and other electrophilic reagents are used in addition reactions.

Major Products:

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Phenethyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison: 2-Chloro-3-isothiocyanatopropene is unique due to the presence of a chloro group, which enhances its reactivity compared to other isothiocyanates. This makes it a valuable intermediate in organic synthesis and industrial applications. Its antimicrobial and anti-inflammatory properties are comparable to those of other isothiocyanates, but its specific reactivity profile offers distinct advantages in certain chemical reactions .

Properties

IUPAC Name

2-chloro-3-isothiocyanatoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBFPSVUFUDQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161951
Record name Isothiocyanic acid, 2-chloroallyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14214-31-4
Record name 2-Chloro-3-isothiocyanato-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14214-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, 2-chloroallyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiocyanic acid, 2-chloroallyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlor-3-isothiocyanato-1-propene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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